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molecular formula C11H17NO3 B070330 Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate CAS No. 179060-29-8

Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate

Cat. No. B070330
M. Wt: 211.26 g/mol
InChI Key: WCYYCMDUMYZLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05998433

Procedure details

A solution of 19.020 g (78.839 mmol) of N-[2-(3-furyl)ethyl]phthalimide and 5.74 ml (118 mmol) of hydrazine monohydrate in 200 ml of ethanol was refluxed for 1 hour. After cooling to room temperature, the reaction mixture was poured into aqueous sodium hydroxide and extracted with dichloromethane 3 times. The combined organic layer was dried over anhydrous magnesium sulfate; the solvent was distilled off under reduced pressure. The resulting crude 2-(3-furyl)ethylamine was dissolved in 150 ml of dichloromethane; a solution of 22.4 g (102 mmol) of di-tert-butyl dicarbonate in 50 ml of dichloromethane was added dropwise at room temperature, followed by stirring for 0.5 hours. The solvent was distilled off under reduced pressure; the resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=15/1 to 6/1) to yield N-tert-butoxycarbonyl-2-(3-furyl)ethylamine as a mixture with di-tert-butyl dicarbonate.
Name
N-[2-(3-furyl)ethyl]phthalimide
Quantity
19.02 g
Type
reactant
Reaction Step One
Quantity
5.74 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][N:8]2[C:12](=[O:13])C3=CC=CC=C3C2=O)=[CH:2]1.O.NN.[OH-].[Na+].[C:24]([O:31][C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25]>C(O)C.ClCCl>[C:27]([O:26][C:12]([NH:8][CH2:7][CH2:6][C:3]1[CH:4]=[CH:5][O:1][CH:2]=1)=[O:13])([CH3:30])([CH3:29])[CH3:28].[C:32]([O:31][C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])([O:34][C:35]([CH3:37])([CH3:38])[CH3:36])=[O:33] |f:1.2,3.4|

Inputs

Step One
Name
N-[2-(3-furyl)ethyl]phthalimide
Quantity
19.02 g
Type
reactant
Smiles
O1C=C(C=C1)CCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
5.74 mL
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
22.4 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude 2-(3-furyl)ethylamine was dissolved in 150 ml of dichloromethane
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=15/1 to 6/1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCC1=COC=C1
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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